molecular formula C12H26N2O B8661131 3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine

3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine

Cat. No. B8661131
M. Wt: 214.35 g/mol
InChI Key: DCXVWHBHSCNKQF-UHFFFAOYSA-N
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Patent
US07786116B2

Procedure details

Into a microwave reactor was placed 4-(2-chloroethyl)-morpholine (1.5 g, 8.1 mmol), 3,3-dimethylbutylamine (2.2 mL, 16 mmol), diisopropylethylamine (3.1 mL, 18 mmol), and acetonitrile (30 mL). The resulting mixture was microwaved at 130° C. for 30 minutes and then diluted with dichloromethane and 1N sodium hydroxide. The layers were separated, and the organic extract was washed with brine, dried over magnesium sulfate, filtered, and concentrated to yield an orange oil. The oil was purified on a silica gel column, eluting with 15% of 10:1 (MeOH:NH4OH) in EtOAc to yield a yellow oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
3.1 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1.[CH3:10][C:11]([CH3:16])([CH3:15])[CH2:12][CH2:13][NH2:14].C(N(C(C)C)CC)(C)C.C(#N)C>ClCCl.[OH-].[Na+]>[CH3:10][C:11]([CH3:16])([CH3:15])[CH2:12][CH2:13][NH:14][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1 |f:5.6|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClCCN1CCOCC1
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
CC(CCN)(C)C
Step Three
Name
Quantity
3.1 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)#N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a microwave reactor was placed
CUSTOM
Type
CUSTOM
Details
The resulting mixture was microwaved at 130° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield an orange oil
CUSTOM
Type
CUSTOM
Details
The oil was purified on a silica gel column
WASH
Type
WASH
Details
eluting with 15% of 10:1 (MeOH:NH4OH) in EtOAc
CUSTOM
Type
CUSTOM
Details
to yield a yellow oil

Outcomes

Product
Name
Type
Smiles
CC(CCNCCN1CCOCC1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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